1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Scientific Research Applications
Photophysical Properties
- Study of Pyrazolo Naphthyridines: A heterocyclic orthoaminoaldehyde, closely related to 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, was synthesized and studied for its photophysical properties. The absorption and emission of these compounds depend on the substituents present, suggesting potential applications in fluorescence and materials science (Patil et al., 2010).
Synthesis of Novel Heterocyclic Compounds
- Friedlander Condensation: Pyrazolo[3,4-b]pyridines have been synthesized using Friedlander condensation, demonstrating their utility in creating novel heterocyclic compounds (Jachak et al., 2007).
Antibacterial Activity
- Antibacterial Pyrazolopyridine Derivatives: Certain pyrazolo[3,4-b]pyridine derivatives exhibited moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential in antimicrobial research (Panda et al., 2011).
Biomedical Applications
- Diverse Biomedical Uses: Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described with diverse biomedical applications. The review covers their synthesis and a wide range of applications, indicating their significant role in medicinal chemistry (Donaire-Arias et al., 2022).
Antimicrobial Activities
- Synthesis of Pyrazolo[5,4-b]pyridines: A study on the synthesis and biological behavior of some pyrazolo[5,4-b]pyridines demonstrated their potential in environmental protection due to their promising antibacterial and antifungal activities (Samar et al., 2017).
Novel Synthetic Approaches
- Synthesis of Pyrazolo[3,4-h][1,6]naphthyridines: Novel pyrazolo[3,4-h][1,6]naphthyridine derivatives have been synthesized, indicating the versatility and adaptability of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde in creating a variety of chemical structures (Jachak et al., 2011).
Antimicrobial Evaluation
- Chitosan Schiff Bases Synthesis: Pyrazole derivatives, closely related to 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, were synthesized and converted into Schiff bases with chitosan. These compounds showed varying degrees of antimicrobial activity, emphasizing their importance in the development of new antimicrobial agents (Hamed et al., 2020).
Organic Synthesis and Materials Science
- Microwave-Assisted Synthesis: Pyrazolo[3,4-b]pyridine derivatives were synthesized under microwave irradiation, showcasing modern, efficient methods in organic synthesis. These methods are crucial for the rapid development of new materials and compounds (Polo et al., 2017).
Future Directions
Given the close similitude of 1H-pyrazolo[3,4-b]pyridines with the purine bases adenine and guanine, these structures have attracted the interest of medicinal chemists . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Therefore, the future directions of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde could be in the field of medicinal chemistry.
properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSNOUMRWQLOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717152 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
CAS RN |
955127-76-1 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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